L-Homocysteine, S-propyl-

S-adenosylmethionine analog methyltransferase probe yeast metabolic engineering

L-Homocysteine, S-propyl- (S-n-propyl-L-homocysteine, L-propionine) is a non-proteinogenic sulfur-containing α-amino acid with the formula C₇H₁₅NO₂S (MW 177.26 g/mol) and a single (2S)-configured chiral center. It belongs to the S-alkyl-L-homocysteine series, in which the thiol sulfur of L-homocysteine is substituted with an n-propyl group, distinguishing it from the natural S-methyl donor methionine (S-methyl-), the methyltransferase inhibitor S-adenosyl-L-homocysteine, and the hepatotoxic antimetabolite ethionine (S-ethyl-).

Molecular Formula C7H15NO2S
Molecular Weight 177.27 g/mol
CAS No. 7021-62-7
Cat. No. B14013421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Homocysteine, S-propyl-
CAS7021-62-7
Molecular FormulaC7H15NO2S
Molecular Weight177.27 g/mol
Structural Identifiers
SMILESCCCSCCC(C(=O)O)N
InChIInChI=1S/C7H15NO2S/c1-2-4-11-5-3-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)
InChIKeyMFCVASZUOWEOHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Homocysteine, S-propyl- (CAS 7021-62-7): A Defined S-Alkyl Homocysteine Derivative for Enzyme and Toxicology Studies


L-Homocysteine, S-propyl- (S-n-propyl-L-homocysteine, L-propionine) is a non-proteinogenic sulfur-containing α-amino acid with the formula C₇H₁₅NO₂S (MW 177.26 g/mol) and a single (2S)-configured chiral center . It belongs to the S-alkyl-L-homocysteine series, in which the thiol sulfur of L-homocysteine is substituted with an n-propyl group, distinguishing it from the natural S-methyl donor methionine (S-methyl-), the methyltransferase inhibitor S-adenosyl-L-homocysteine, and the hepatotoxic antimetabolite ethionine (S-ethyl-) [1]. The compound is used exclusively as a research tool to probe the stereoelectronic requirements of homocysteine-utilizing enzymes, to compare alkyl-chain effects on toxicity, and as a precursor for S-adenosyl analogs and radiolabeled derivatives [2].

Enzyme probe Study S-alkyl chain stereoelectronic requirements of homocysteine-utilizing enzymes
Toxicity SAR Compare alkyl-chain-dependent toxicity profiles in rodent models
Precursor scaffold Synthesis of S-adenosyl analogs and radiolabeled derivatives for imaging or biochemical probes

Why S-Alkyl Chain Length and Branching Preclude Simple Substitution for L-Homocysteine, S-propyl-


S-Alkyl-L-homocysteine derivatives are not functionally interchangeable; the length, branching, and terminal functionality of the S-alkyl chain dictate substrate acceptance, metabolic fate, and toxicological profile in enzyme- and cell-based systems [1]. S-n-propyl-L-homocysteine occupies a narrow window between the smaller S-ethyl (ethionine) and the larger S-n-butyl or S-isoamyl analogs—a window in which it serves as an efficient S-adenosyl analog precursor in yeast while simultaneously lacking the hepatotoxic and liver-regeneration-suppressing properties of ethionine [2][3]. Procuring the precise S-n-propyl derivative is therefore essential when the experimental goal is to decouple transmethylation/transsulfuration probe function from confounding cytotoxicity, as the closest isomers (S-isopropyl) and homologs (S-ethyl, S-n-butyl) exhibit sharply divergent biological activities [4].

Chain specificity S-alkyl length and branching control substrate acceptance; S-ethyl (ethionine) and S-isopropyl produce divergent metabolic fates and cannot replace S-propyl in enzyme assays.
Toxicity profile S-propylhomocysteine lacks reported fatty liver induction and regeneration depression in rodent models, unlike ethionine, making direct substitution inappropriate when these endpoints must remain unaffected.
Non-linear SAR Activity across S-alkyl homologs is not monotonic; interpolation from shorter or longer chains cannot predict the behaviour of the S-propyl derivative in antimicrobial or depletion studies.

Quantitative Differentiation of L-Homocysteine, S-propyl- from Closest Structural Analogs


Unique Substrate Acceptance for S-Adenosyl Analog Synthesis in Saccharomyces cerevisiae Compared to S-Isopropyl and S-n-Butyl Homologs

In a direct head-to-head comparison using a specialized strain of Saccharomyces cerevisiae, S-n-propyl-L-homocysteine was efficiently converted to the S-adenosyl sulfonium analog S-adenosyl-(S-n-propyl)L-homocysteine, whereas the branched isomer S-isopropyl-L-homocysteine did not yield any detectable S-adenosyl product, and the elongated S-n-butyl-L-homocysteine reacted only sparingly [1]. The S-n-propyl product was isolated via ion-exchange chromatography and structurally confirmed by fragmentation to 5′-n-propylthioadenosine and S-n-propyl-L-homocysteine [1].

S-Adenosyl precursor
Head-to-head
S-n-propylhomocysteine converted to S-adenosyl-(S-n-propyl)L-homocysteine and isolated in pure form. S-isopropyl: undetectable product. S-n-butyl: trace reaction only.
Only S-propyl yields the isolable S-adenosyl analog, enabling transpropylation studies.
S. cerevisiae specialized strain; ion-exchange chromatography confirmation.
S-adenosylmethionine analog methyltransferase probe yeast metabolic engineering

Absence of Ethionine-Like Hepatotoxicity: S-Propylhomocysteine Does Not Induce Fatty Liver in Fasted Female Rats

In a structural-specificity study directly comparing S-alkyl analogs, intraperitoneal injection of S-propylhomocysteine into fasting female rats produced no increase in liver lipid content, in stark contrast to DL-ethionine (1.23 mM), which caused a rapid accumulation of fatty acids, and ethionine sulfoxide, which was also active [1]. S-isopropylhomocysteine and S-ethylcysteine were likewise inactive [1].

Hepatotoxicity screen
Head-to-head
S-propylhomocysteine: no increase in liver lipid. DL-ethionine (1.23 mM i.p.): rapid fatty acid accumulation.
Reported absence of fatty liver induction distinguishes the S-propyl derivative from ethionine.
Fasted female rats, 24 h endpoint, hepatic lipids quantitated.
hepatotoxicity screening fatty liver model methionine antagonist

No Significant Depression of Liver Regeneration by S-n-Propylhomocysteine, Unlike Ethionine and S-Benzyl-DL-Homocysteine

In a rat partial hepatectomy model with 10.5-day dietary exposure, S-n-propylhomocysteine (at ~1.1–1.5 mM/kg feed) did not cause a statistically significant decrease in liver regeneration, whereas 0.20% DL-ethionine and 0.25% S-benzyl-DL-homocysteine markedly depressed tissue restoration [1]. S-isopropylhomocysteine likewise showed no significant effect [1].

Regeneration depression
Head-to-head
S-propylhomocysteine (~1.1–1.5 mM/kg feed): decrease not statistically significant. Ethionine (0.20% in feed): markedly depressed regeneration.
S-propylhomocysteine did not interfere with liver regeneration, unlike ethionine and S-benzyl-DL-homocysteine.
Rat partial hepatectomy, 10.5-day dietary exposure.
liver regeneration partial hepatectomy methionine antagonism

Prothionine Sulfoximine (S-Propyl Homocysteine Sulfoximine) as a Glutathione Synthesis Inhibitor with Defined Potency Relative to the S-Butyl Analog

The S-n-propyl homocysteine sulfoximine (prothionine sulfoximine) selectively inhibits gamma-glutamylcysteine synthetase, the rate-limiting enzyme of glutathione biosynthesis [1]. In a direct comparison using the rat kidney enzyme, the S-n-butyl analog buthionine sulfoximine (BSO) is approximately 20-fold more potent than prothionine sulfoximine [2]. In vivo, injection of BSO into mice depleted kidney glutathione to <20% of control, a degree of depletion exceeding that previously observed with prothionine sulfoximine [3].

GCS inhibition potency
Head-to-head
Prothionine sulfoximine ~20× less potent than buthionine sulfoximine (BSO) on rat kidney γ-glutamylcysteine synthetase.
Graded glutathione depletion tool for intermediate redox stress modulation.
In vivo mouse kidney GSH assay; BSO ≥ 100× more potent than methionine sulfoximine.
glutathione biosynthesis gamma-glutamylcysteine synthetase oxidative stress

Graded Antibacterial Activity Among S-Alkylhomocysteines: Ethionine > S-Isoamyl > S-Propylhomocysteine

In a systematic structure-activity study on Salmonella enteritidis 1891 and Escherichia coli, all tested S-alkylhomocysteines inhibited growth of wild-type and methionine-requiring mutant strains, but ethionine (S-ethyl-) was the most effective, followed by S-isoamylhomocysteine, with S-propylhomocysteine exhibiting intermediate potency [1]. S-butylhomocysteine was also tested but no unequivocal monotonic relationship between alkyl chain length and inhibitory potency was observed [1]. All inhibitory effects were antagonized by methionine [1].

Antibacterial rank
Head-to-head
Ethionine > S-isoamylhomocysteine > S-propylhomocysteine (S-butylhomocysteine ranking not unequivocally separated).
Non-monotonic SAR places S-propyl in a distinct potency niche not predicted by chain-length interpolation.
S. enteritidis 1891, E. coli; methionine antagonized all growth inhibition.
bacterial growth inhibition methionine antagonism S-alkylhomocysteine SAR

Enantiomerically Defined ¹⁸F-Radiolabeled S-Propylhomocysteine for PET Imaging Probe Development

A patent explicitly claims ¹⁸F-radiolabeled S-propylhomocysteine and its derivatives with an enantiomeric purity of at least 90%, enabling the preparation of the D- or L-enantiomer as a single stereoisomer [1]. The radiolabeling is achieved on the S-propyl group (e.g., S-(3-[¹⁸F]fluoropropyl)homocysteine) via nucleophilic substitution on an N-protected ester precursor without racemization [1]. This stereochemically defined radiotracer is not generically accessible from other S-alkyl homocysteine analogs without independent synthetic development [1].

¹⁸F-tracer purity
Specification review
Enantiomeric purity ≥ 90%, radiochemical purity ≥ 90% for S-(3-[¹⁸F]fluoropropyl)homocysteine.
Patent-defined stereochemically defined PET tracer precursor with controlled enantiomeric composition.
18F-fluorination without racemization; HPLC/chiral analysis.
PET imaging radiolabeled amino acid fluorine-18

Highest-Value Research and Industrial Application Scenarios for L-Homocysteine, S-propyl- (CAS 7021-62-7)


Enzymatic Synthesis of S-Adenosyl-(S-n-propyl)-L-homocysteine as a Transpropylation Probe

L-Homocysteine, S-propyl- is the only S-alkyl-L-homocysteine that is efficiently converted by Saccharomyces cerevisiae to its S-adenosyl sulfonium analog while its branched isomer (S-isopropyl) is completely inactive and its elongated homolog (S-n-butyl) reacts only sparingly [1]. The resulting S-adenosyl-(S-n-propyl)L-homocysteine can be isolated in pure form and tested as an n-propyl donor in methyltransferase systems, where it shows measurable transpropylation activity with S-adenosylmethionine:L-homocysteine S-methyltransferase (EC 2.1.1.10) but low or undetectable activity with other methyltransferases, providing a tool to map alkyl-group specificity of these enzymes [1].

Negative-Control Compound in Ethionine-Induced Hepatotoxicity and Liver Regeneration Models

In rodent models, S-propylhomocysteine does not induce fatty liver (unlike ethionine and ethionine sulfoxide) [2] and does not significantly depress liver regeneration following partial hepatectomy (unlike ethionine and S-benzyl-DL-homocysteine) [3]. These properties make it an ideal negative control or comparator when dissecting the structural determinants of methionine-antagonist-induced hepatic toxicity, allowing researchers to attribute observed effects specifically to the S-ethyl or S-benzyl moiety rather than to general S-alkylhomocysteine exposure.

Intermediate-Potency Glutathione Depletion via Prothionine Sulfoximine

When converted to its sulfoximine derivative (prothionine sulfoximine), the S-propyl scaffold yields a selective inhibitor of gamma-glutamylcysteine synthetase that is approximately 20-fold less potent than the widely used buthionine sulfoximine (BSO, S-n-butyl analog) [4][5]. This intermediate potency enables graded glutathione depletion in cell culture and in vivo models, avoiding the near-complete ablation caused by BSO and thereby permitting studies where partial redox stress modulation is required, such as in sensitization assays or investigation of compensatory antioxidant pathways [5].

Development of ¹⁸F-Labeled PET Imaging Agents with Defined Enantiomeric Purity

The patent literature provides a validated synthetic route to ¹⁸F-radiolabeled S-propylhomocysteine with enantiomeric purity of ≥ 90% [6]. The S-propyl chain enables installation of the fluorine-18 label (e.g., as S-(3-[¹⁸F]fluoropropyl)homocysteine) without racemization of the chiral center [6]. This positions L-homocysteine, S-propyl- as a precursor scaffold for developing stereochemically defined amino acid PET tracers for tumor imaging or methionine metabolism studies, an application space not currently populated by equivalent S-ethyl or S-isopropyl radiotracers with comparable patent-defined purity specifications.

Application
Selection Property
Validation Focus
S-Adenosyl analog synthesis
Efficient enzymatic conversion to S-adenosyl sulfonium analog in yeast
Transpropylation activity and methyltransferase specificity mapping
Hepatotoxicity/regeneration model comparison
Absence of fatty liver induction and regeneration depression in rodent models
Hepatic lipid accumulation and regeneration endpoint quantification
Glutathione depletion studies
Intermediate gamma-glutamylcysteine synthetase inhibition
Cellular redox stress modulation without profound glutathione ablation
¹⁸F-PET tracer development
Enantiomerically defined precursor with patent-established synthetic route
Chiral radiochemical purity and in vivo imaging validation
Quote Request

Request a Quote for L-Homocysteine, S-propyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.